N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide
Description
This compound belongs to the 1,3,4-oxadiazole class, characterized by a benzamide core substituted with a sulfamoyl group at the para position and a 1,3,4-oxadiazole ring bearing an isoxazol-5-yl moiety. The 2-methylpiperidine substituent may enhance lipophilicity and membrane permeability compared to simpler sulfonamides, while the isoxazole heterocycle could influence binding specificity.
Properties
IUPAC Name |
4-(2-methylpiperidin-1-yl)sulfonyl-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O5S/c1-12-4-2-3-11-23(12)29(25,26)14-7-5-13(6-8-14)16(24)20-18-22-21-17(27-18)15-9-10-19-28-15/h5-10,12H,2-4,11H2,1H3,(H,20,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDBKQGXGAYXYTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=CC=NO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Isoxazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Formation of the Oxadiazole Ring: This step often involves the reaction of hydrazides with carboxylic acids or their derivatives.
Coupling Reactions: The isoxazole and oxadiazole intermediates are then coupled with a benzamide derivative.
Introduction of the Piperidine Ring: This can be done through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups, such as reducing the oxadiazole ring.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzamide or piperidine moieties.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated as a potential drug candidate for various diseases.
Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide would depend on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects. The molecular targets could include proteins involved in cell signaling pathways, metabolic enzymes, or structural proteins.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the 1,3,4-Oxadiazole Ring
The oxadiazole ring’s substituent significantly impacts biological activity. Key analogs include:
Key Insight :
- The isoxazol-5-yl group in the target compound may confer distinct electronic or steric properties compared to LMM5’s (4-methoxyphenyl)methyl or LMM11’s furan-2-yl. Isoxazoles are known for hydrogen-bonding capabilities, which could enhance target engagement .
Variations in the Sulfamoyl Group
The sulfamoyl substituent at the benzamide’s para position modulates pharmacokinetics and target affinity:
Key Insight :
- The 2-methylpiperidinyl group in the target compound introduces a rigid, branched aliphatic chain, which may improve metabolic stability compared to LMM5’s benzyl(methyl) group .
- Cyclohexyl(ethyl) (LMM11) and cyclopropyl(methyl) () substituents highlight trade-offs between steric bulk and solubility. Bulky groups like cyclohexyl may hinder enzyme binding but enhance selectivity.
Biological Activity
N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide is a complex organic compound that exhibits significant potential in medicinal chemistry due to its unique structural features. This article delves into its biological activity, synthesis, and potential therapeutic applications based on diverse research findings.
Structural Overview
The compound consists of:
- Isoxazole and oxadiazole moieties : These heterocyclic rings are known for their diverse biological activities.
- Benzamide structure : This component contributes to the compound's interaction with biological targets.
- Sulfonyl group attached to a piperidine derivative : This functional group enhances the compound's solubility and biological activity.
Antimicrobial Properties
Research indicates that compounds with similar structural features have shown promising antimicrobial activity. For instance, derivatives containing isoxazole and oxadiazole rings have been evaluated for their efficacy against various bacterial and fungal pathogens. In studies involving related compounds, some exhibited significant inhibition against:
- Bacterial strains : Such as Staphylococcus aureus and Escherichia coli.
- Fungal pathogens : Including Candida albicans and Fusarium solani .
Enzyme Inhibition
The compound is being investigated for its potential as an enzyme inhibitor. Preliminary studies suggest that it may inhibit key enzymes involved in metabolic pathways, which could have implications for treating conditions like diabetes and cancer. For example, related compounds have been evaluated for their ability to inhibit human carbonic anhydrase (hCA) isoforms, with some showing modest inhibition .
Anticancer Activity
The unique combination of functional groups in this compound suggests potential anticancer properties. Compounds with similar structures have been shown to modulate cell proliferation and induce apoptosis in cancer cell lines through various mechanisms, including inhibition of specific signaling pathways .
Case Studies
- Antimicrobial Evaluation : A study on related sulfonamide derivatives demonstrated varying degrees of antimicrobial activity against Xanthomonas axonopodis and Ralstonia solanacearum. The results indicated that modifications in the piperidine ring could enhance antibacterial efficacy .
- Enzyme Inhibition Study : Another investigation focused on the inhibition of α-glucosidase by piperidine derivatives. The findings revealed that certain modifications significantly increased inhibitory potency compared to standard references .
Research Findings Summary
Q & A
Basic: How can the synthesis of this compound be optimized for yield and purity?
Answer:
The synthesis of this heterocyclic compound involves cyclization reactions and sulfonamide coupling. Key steps include:
- Cyclization : Use phosphorus oxychloride (POCl₃) under reflux to form the 1,3,4-oxadiazole core from hydrazide precursors .
- Sulfonylation : React 4-(chlorosulfonyl)benzoyl chloride with 2-methylpiperidine in anhydrous dichloromethane (DCM) under nitrogen to form the sulfonamide moiety .
- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol to achieve >95% purity .
Critical Parameters : Monitor reaction temperature (120–130°C for cyclization) and stoichiometric ratios (1:1.2 for sulfonylation) to minimize side products like unreacted hydrazides or over-sulfonated derivatives .
Basic: What analytical techniques are recommended for structural characterization?
Answer:
- IR Spectroscopy : Confirm functional groups (e.g., C=O stretch at ~1650 cm⁻¹ for oxadiazole, S=O stretch at ~1150 cm⁻¹ for sulfonamide) .
- NMR : Use ¹H/¹³C NMR to verify substituent positions (e.g., isoxazolyl protons at δ 6.5–7.0 ppm, piperidinyl methyl group at δ 1.2–1.4 ppm) .
- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ expected at m/z 446.12) and fragmentation patterns .
Advanced: How can conflicting data on biological activity (e.g., antibacterial vs. inactivity) be resolved?
Answer:
Contradictions in bioactivity may arise from:
- Assay Variability : Standardize protocols (e.g., MIC testing per CLSI guidelines) and use reference strains (e.g., E. coli ATCC 25922) to ensure reproducibility .
- Solubility Issues : Pre-solubilize the compound in DMSO (≤1% v/v) to avoid false negatives in aqueous media .
- Structure-Activity Relationships (SAR) : Compare analogs (e.g., replacing 2-methylpiperidine with morpholine) to identify critical substituents .
Advanced: What computational methods are suitable for studying its mechanism of action?
Answer:
- Molecular Docking : Use AutoDock Vina to model interactions with bacterial targets (e.g., dihydrofolate reductase) and prioritize residues (e.g., Phe92, Asp27) for mutagenesis .
- MD Simulations : Run 100-ns simulations (AMBER force field) to assess binding stability and identify conformational shifts in the oxadiazole core .
- ADMET Prediction : Employ SwissADME to evaluate pharmacokinetic liabilities (e.g., CYP450 inhibition risk) .
Advanced: How can stability under physiological conditions be assessed?
Answer:
- pH Stability : Incubate the compound in buffers (pH 1.2–7.4) at 37°C for 24h, then quantify degradation via HPLC (C18 column, acetonitrile/water mobile phase) .
- Thermal Stability : Perform TGA/DSC to determine decomposition temperatures (>200°C suggests suitability for high-temperature formulations) .
- Light Sensitivity : Expose to UV-Vis (254 nm) and monitor photodegradation products using LC-MS .
Advanced: What strategies validate enzyme inhibition hypotheses?
Answer:
- Kinetic Assays : Measure IC₅₀ values via fluorometric assays (e.g., β-lactamase inhibition using nitrocefin) and compare to positive controls (e.g., clavulanic acid) .
- Competitive Binding : Use isothermal titration calorimetry (ITC) to determine binding constants (Kd) and stoichiometry .
- Crystallography : Co-crystallize the compound with target enzymes (e.g., carbonic anhydrase) to resolve binding modes at ≤2.0 Å resolution .
Advanced: How to address low aqueous solubility in in vivo studies?
Answer:
- Prodrug Design : Introduce hydrolyzable groups (e.g., acetylated piperidine) to enhance solubility, then monitor metabolic activation .
- Nanoformulation : Encapsulate in PLGA nanoparticles (150–200 nm size) and assess release kinetics in simulated body fluid .
- Co-Solvents : Optimize PEG-400/water mixtures (≤20% PEG) for intraperitoneal administration .
Advanced: How to integrate this compound into a broader theoretical framework (e.g., heterocyclic drug discovery)?
Answer:
- Conceptual Linkage : Frame research within the "bioisosteric replacement" paradigm, comparing isoxazole-oxadiazole hybrids to known kinase inhibitors .
- Hypothesis Testing : Use cheminformatics tools (e.g., ChemAxon) to map electronic properties (logP, H-bond donors) against QSAR models of antimetabolites .
- Cross-Disciplinary Validation : Collaborate with computational chemists and pharmacologists to align findings with mechanistic theories (e.g., allosteric modulation) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
